2'-Benzyloxy-biphenyl-2-ylamine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
142505-66-6 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3g/mol |
IUPAC Name |
2-(2-phenylmethoxyphenyl)aniline |
InChI |
InChI=1S/C19H17NO/c20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21-14-15-8-2-1-3-9-15/h1-13H,14,20H2 |
InChI Key |
SWDWJOQJTAHRRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3N |
Origin of Product |
United States |
Reactivity and Derivatization Strategies of 2 Benzyloxy Biphenyl 2 Ylamine
Chemical Transformations Involving the Primary Amine Functionality
The primary amine group in 2'-Benzyloxy-biphenyl-2-ylamine serves as a versatile handle for introducing a variety of substituents and for constructing new ring systems. Its nucleophilicity and the presence of N-H bonds allow for a wide array of chemical modifications.
N-Alkylation and N-Arylation Reactions: Scope and Limitations
The nitrogen atom of the primary amine in this compound can be readily alkylated or arylated to furnish secondary and tertiary amines.
N-Alkylation is typically achieved by reaction with alkyl halides. However, a common challenge in the N-alkylation of primary amines is the potential for overalkylation to form tertiary amines and even quaternary ammonium (B1175870) salts. To achieve monoalkylation, a strategy involving the use of the amine hydrobromide salt in combination with the alkyl bromide under controlled basic conditions can be employed. This method relies on the selective deprotonation of the primary amine, allowing it to react, while the resulting, more nucleophilic secondary amine remains protonated and thus unreactive. nih.gov Another effective approach is the use of reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.
Transition metal-catalyzed N-alkylation reactions, particularly those employing alcohols as alkylating agents, offer an environmentally benign alternative. Iron(II) chloride has been shown to catalyze the N-alkylation of sulfonamides with benzylic alcohols, a transformation that could be applicable to this compound. ionike.com Similarly, iridium complexes have been developed for the N-alkylation of anilines with alcohols. researchgate.net
N-Arylation reactions, particularly palladium-catalyzed Buchwald-Hartwig amination, represent a powerful tool for forming carbon-nitrogen bonds. nih.gov This reaction would involve coupling this compound with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the scope of compatible functional groups on the arylating agent. organic-chemistry.org Copper-catalyzed N-arylation reactions, such as the Chan-Evans-Lam (CEL) coupling with boronic acids, provide an alternative, often milder, method for the synthesis of N-aryl derivatives. researchgate.netresearchgate.net
A transition-metal-free approach for N-arylation involves the use of o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride. This method proceeds under mild conditions and tolerates a variety of functional groups. nih.gov
Limitations of these methods can include steric hindrance around the amine, which may reduce reaction rates, and the presence of other reactive functional groups in the alkylating or arylating agent that are not compatible with the reaction conditions.
Table 1: Selected N-Alkylation and N-Arylation Methods Applicable to Primary Amines
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl bromide, K₂CO₃, DMF | Secondary/Tertiary Amine | nih.gov |
| N-Alkylation | Alcohol, FeCl₂, K₂CO₃, 135 °C | Secondary Amine | ionike.com |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd₂(dba)₃, phosphine ligand, base | Secondary Arylamine | organic-chemistry.orgnih.gov |
| N-Arylation (Chan-Evans-Lam) | Arylboronic acid, Cu(OAc)₂, solvent | Secondary Arylamine | researchgate.netresearchgate.net |
| N-Arylation (Metal-Free) | o-Silylaryl triflate, CsF, THF | Secondary Arylamine | nih.gov |
Acylation and Other Amide-Forming Processes
The primary amine of this compound readily undergoes acylation with a variety of acylating agents to form stable amide derivatives. The most common method involves the reaction with an acyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. hud.ac.uk Carboxylic anhydrides are also effective acylating agents. nih.gov
These acylation reactions are generally high-yielding and can be performed under mild conditions. The choice of solvent can vary, with dichloromethane, tetrahydrofuran, and the bio-based solvent Cyrene™ being effective. hud.ac.uk The resulting N-acyl derivatives are often crystalline solids and can be readily purified by recrystallization.
The formation of amides is a key transformation in organic synthesis, and the resulting N-acyl derivatives of this compound can serve as important intermediates for further functionalization or for intramolecular cyclization reactions.
Table 2: Common Acylation Methods for Primary Amines
| Acylating Agent | Reagents and Conditions | Product | Reference |
| Acyl Chloride | Amine, acyl chloride, triethylamine, Cyrene™, 0 °C to rt | Amide | hud.ac.uk |
| Carboxylic Anhydride | Amine, anhydride, optional base | Amide | nih.gov |
Intramolecular Cyclization Reactions Leading to Heterocyclic Systems
The biphenyl (B1667301) scaffold of this compound, particularly after N-acylation, provides a template for intramolecular cyclization reactions to construct fused heterocyclic systems. These reactions are often mediated by transition metals or strong acids.
One important class of heterocycles that can be synthesized from 2-aminobiphenyl (B1664054) derivatives are phenanthridines . For instance, N-acylated 2-aminobiphenyls can undergo palladium-catalyzed intramolecular C-H amination to afford phenanthridin-6(5H)-ones. nih.gov Another approach involves the iodine-mediated intramolecular sp³ C-H amination of aniline (B41778) precursors. nih.gov
Dibenzo[b,d]azepines are another class of seven-membered heterocyclic compounds that can be accessed from appropriately substituted 2-aminobiphenyls. For example, the palladium-catalyzed intramolecular cyclization of 2'-substituted-2-aminobiphenyls can lead to the formation of the dibenzo[b,f]azepine core. nih.govnih.gov
Furthermore, intramolecular cyclization of N-acylhydrazones derived from this compound could potentially lead to the formation of 1,3,4-oxadiazoles, a reaction known to be promoted by copper(II) ions. rsc.org Treatment of N-acetyl-ortho-cycloalkenylanilines with bromine or N-bromosuccinimide has been shown to induce intramolecular cyclization to form brominated benzoxazines or hexahydrocyclopenta[b]indoles. researchgate.net In the presence of strong acids like triflic acid, intramolecular electrophilic aromatic substitution can occur, leading to the formation of tricyclic iminium compounds. researchgate.net
The specific outcome of these cyclization reactions is highly dependent on the nature of the substituent on the amino group and the reaction conditions employed.
Table 3: Potential Intramolecular Cyclization Reactions
| Starting Material Derivative | Reagents and Conditions | Heterocyclic Product | Reference |
| N-Acyl-2-aminobiphenyl | Pd catalyst, oxidant | Phenanthridin-6(5H)-one | nih.gov |
| 2-Aminobiphenyl derivative | I₂, base | Phenanthridine | nih.gov |
| 2'-Substituted-2-aminobiphenyl | Pd catalyst, ligand, base | Dibenzo[b,f]azepine | nih.govnih.gov |
| N-Acylhydrazone derivative | Cu²⁺ | 1,3,4-Oxadiazole | rsc.org |
Reactions at the Benzyloxy Ether Moiety
The benzyloxy group serves as a protecting group for the phenolic hydroxyl, but it also presents opportunities for further chemical modification.
Selective Deprotection and Cleavage Techniques
The most common method for the deprotection of a benzyl (B1604629) ether is catalytic hydrogenolysis . ambeed.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. researchgate.net This method is highly efficient and clean, yielding the corresponding phenol (B47542) and toluene (B28343) as the only byproduct.
An alternative to using hydrogen gas is catalytic transfer hydrogenolysis , which employs a hydrogen donor in the presence of a palladium catalyst. organic-chemistry.orgacsgcipr.orgacs.orgacsgcipr.org Common hydrogen donors include formic acid, ammonium formate, and cyclohexene. This method is often milder and can be more selective, particularly in molecules with other reducible functional groups.
Other reagents for benzyl ether cleavage include strong acids, but this is often limited by the acid sensitivity of other functional groups in the molecule. Oxidative methods, for instance using a nitroxyl (B88944) radical catalyst in the presence of an oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), have also been developed for the deprotection of benzyl ethers under ambient conditions. researchgate.net
Table 4: Selective Deprotection Methods for Benzyl Ethers
| Method | Reagents and Conditions | Product | Reference |
| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., EtOH, EtOAc) | Phenol | researchgate.net |
| Catalytic Transfer Hydrogenolysis | Formic acid, Pd/C | Phenol | organic-chemistry.orgacsgcipr.org |
| Oxidative Deprotection | Nitroxyl radical catalyst, PIFA | Phenol | researchgate.net |
Functional Group Interconversions on the Benzyloxy Substituent
The benzylic position of the benzyloxy group is susceptible to radical reactions, allowing for functional group interconversions.
Benzylic halogenation , most commonly bromination, can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or light. youtube.com This reaction proceeds via a radical mechanism and selectively installs a bromine atom at the benzylic carbon. The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of other functional groups.
Benzylic oxidation can convert the benzylic CH₂ group into a carbonyl group. masterorganicchemistry.commdpi.comyoutube.com The use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the benzyl group to form a carboxylic acid. However, milder oxidizing agents can be used to achieve partial oxidation to the corresponding aldehyde or ketone. For example, manganese dioxide (MnO₂) is known to selectively oxidize benzylic alcohols to aldehydes or ketones. youtube.com If the benzyloxy group were first deprotected to the phenol and then re-protected as a different ether, subsequent oxidation of the benzylic position of other substituents could be achieved. The oxidation potential of biphenyl derivatives can be influenced by the substituents present on the rings. nih.gov
These transformations on the benzyloxy substituent, while potentially challenging in the presence of the reactive amine group, offer pathways to further diversify the structure of this compound derivatives.
Table 5: Functional Group Interconversions at the Benzylic Position
| Reaction | Reagents and Conditions | Product | Reference |
| Benzylic Bromination | NBS, radical initiator (AIBN or light) | Benzylic Bromide | youtube.com |
| Benzylic Oxidation | KMnO₄ (strong) or MnO₂ (mild, on corresponding alcohol) | Carboxylic Acid or Aldehyde/Ketone | masterorganicchemistry.comyoutube.com |
Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl Core
The biphenyl framework of this compound possesses two aromatic rings that can undergo substitution reactions. The regiochemical outcome of these reactions is dictated by the electronic properties of the existing substituents: the amino group (-NH2) on one ring and the benzyloxy group (-OCH2Ph) on the other.
Both the primary amine and the benzyloxy group are activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS). libretexts.orgyoutube.combyjus.com The amino group is a particularly strong activator due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring, thereby increasing its nucleophilicity. byjus.com Similarly, the oxygen atom in the benzyloxy group also possesses lone pairs that activate the ring it is attached to.
In electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation, the incoming electrophile will be directed to the positions ortho and para to these activating groups. youtube.comchemguide.co.ukmasterorganicchemistry.com For the ring bearing the amino group, substitution is expected to occur primarily at the positions ortho and para to the amine. For the ring with the benzyloxy substituent, substitution will be directed to the positions ortho and para to this group. The strong activating nature of the amino group might necessitate the use of a protecting group to control the reaction and prevent side reactions like poly-substitution or oxidation, especially under harsh reaction conditions. byjus.com
The following table summarizes the expected major products for common electrophilic aromatic substitution reactions on this compound, based on the directing effects of the substituents.
| Reaction | Reagents | Predicted Major Product(s) |
| Bromination | Br2, FeBr3 | Substitution on the amino-substituted ring (ortho/para to -NH2) and/or the benzyloxy-substituted ring (ortho/para to -OCH2Ph) |
| Nitration | HNO3, H2SO4 | Substitution on the amino-substituted ring (ortho/para to -NH2) and/or the benzyloxy-substituted ring (ortho/para to -OCH2Ph) |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | Substitution on the amino-substituted ring (ortho/para to -NH2) and/or the benzyloxy-substituted ring (ortho/para to -OCH2Ph) |
Note: The amino group can react with the Lewis acid catalyst in Friedel-Crafts reactions, often requiring protection of the amine.
Nucleophilic aromatic substitution (SNAr) on the biphenyl core of this compound is less probable under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups (EWGs) to activate the aromatic ring towards nucleophilic attack. chemistrysteps.comyoutube.com Since both the amino and benzyloxy groups are electron-donating, the aromatic rings are not sufficiently electrophilic to react with nucleophiles via the addition-elimination mechanism.
However, under forcing conditions with a very strong base, such as sodium amide (NaNH2), a nucleophilic substitution could potentially proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. chemistrysteps.commakingmolecules.commasterorganicchemistry.comdalalinstitute.com This pathway does not necessitate the presence of an EWG. The formation of the benzyne intermediate would involve the deprotonation of a proton ortho to a suitable leaving group (which is absent in the parent molecule but could be introduced). The subsequent addition of the nucleophile to the benzyne can lead to a mixture of regioisomers. makingmolecules.commasterorganicchemistry.com
Advanced C-H Functionalization Approaches on the Biphenyl Framework
Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds, providing a more atom- and step-economical alternative to traditional cross-coupling reactions. For this compound, the primary amino group can act as a directing group to facilitate regioselective C-H activation on the biphenyl framework.
Palladium-catalyzed C-H functionalization is a prominent strategy in this field. nih.govnih.govkit.eduuva.es The amino group, or more commonly a protected form of it such as an amide or a pyrazole-based directing group, can coordinate to the palladium catalyst, bringing it in close proximity to the ortho C-H bonds of the aromatic ring. nih.gov This directed C-H activation leads to the formation of a palladacycle intermediate, which can then react with various coupling partners to introduce new functional groups.
A particularly relevant transformation is the ortho-arylation of anilide derivatives. nih.gov By first converting the amino group of this compound into an amide (e.g., by reaction with an acyl chloride), a robust directing group is installed. This amide can then direct the palladium-catalyzed arylation of the C-H bonds at the positions ortho to the amide group. This strategy allows for the synthesis of complex, multi-substituted biphenyl derivatives with high regiocontrol.
The following table presents a representative example of a palladium-catalyzed C-H arylation reaction on an anilide substrate, illustrating the conditions and potential outcomes applicable to a derivatized form of this compound.
| Substrate | Coupling Partner | Catalyst | Promoter/Base | Solvent | Yield (%) | Reference |
| N-phenylacetamide | 4-Iodotoluene | Pd(OAc)2 | Ag2O | TFA | 75 | nih.gov |
| N-(biphenyl-2-yl)acetamide | Aryl Iodide | Pd(OAc)2 | AgO | DCE | up to 89 | nih.gov |
TFA = Trifluoroacetic acid, DCE = 1,2-Dichloroethane
The regioselectivity of these C-H functionalization reactions is a key advantage. nih.govkit.edu The directing group ensures that the functionalization occurs specifically at the ortho positions, avoiding the formation of isomeric mixtures that can be a challenge in classical electrophilic substitution reactions. Furthermore, the development of removable or transient directing groups offers the possibility of introducing functionality and then cleaving the directing group to reveal the free amine.
Advanced Applications in Contemporary Organic Synthesis
Utilization of 2'-Benzyloxy-biphenyl-2-ylamine as a Key Synthetic Building Block
The strategic placement of reactive sites on the biphenyl (B1667301) framework of this compound makes it an ideal starting point for constructing more elaborate molecules. purdue.edu Organic synthesis often involves the sequential construction of a target molecule, and the choice of starting materials with pre-installed, selectively addressable functional groups is crucial for an efficient and high-yielding synthetic plan. lkouniv.ac.in
This compound is a key intermediate in the synthesis of complex, high-value organic molecules, most notably chiral ligands for transition metal catalysis. The synthesis of such molecules is a multi-step process where the biphenyl amine provides the core structure. purdue.educharettelab.ca The amino group can be readily converted into other functionalities, such as a phosphine (B1218219) group via diazotization followed by a reduction and phosphinylation sequence. Concurrently, the benzyloxy group serves as a protecting group for a hydroxyl functionality, which can be deprotected at a later synthetic stage to reveal a new reactive site for further modification or to act as a coordinating group in the final ligand.
This stepwise functionalization is exemplified in the preparation of advanced phosphine ligands. For instance, the amine can be transformed into an iodide, which then undergoes metal-catalyzed coupling reactions. The benzyloxy group can be cleaved to a phenol (B47542), which can then be used to build more complex, bridged structures. This approach is fundamental to creating the intricate architectures required for highly selective catalysts. nih.govresearchgate.net The synthesis of various nitrogen-containing heterocycles and other complex structures often relies on such strategically functionalized intermediates to control regioselectivity and build molecular complexity. scholaris.caamazonaws.com
While direct, large-scale application of this compound in commercial agrochemicals is not widely documented in public literature, the biphenyl scaffold itself is a common motif in this sector. Substituted biphenyls are integral to various pesticides and herbicides. The synthetic methodologies used to create complex ligands from this precursor are transferable to the synthesis of potential agrochemical candidates.
In the field of functional materials, biphenyl derivatives are extensively used due to their structural rigidity and unique photophysical properties. They form the core of liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers. nih.gov The synthetic routes starting from this compound lead to chiral phosphine ligands, which are not only catalysts but can also be incorporated into metal-organic frameworks (MOFs) or functional polymers where chirality and catalytic activity are desired properties. nih.govgoogle.com For example, specific hydroxyphenyl-triazines, which share a substituted phenol ether structure, are used as high-performance UV absorbers in polymers, demonstrating the utility of such building blocks in materials science. google.com
Design and Development of Ligands and Catalysts Derived from this compound
The most significant application of this compound is in the field of asymmetric catalysis, where it serves as a precursor for a diverse range of chiral ligands. These ligands are crucial for controlling the stereochemical outcome of chemical reactions, enabling the synthesis of single-enantiomer drugs and other valuable chiral compounds. sioc-journal.cn
The molecular framework of this compound is ideal for the synthesis of atropisomeric biaryl phosphine ligands. Atropisomers are stereoisomers arising from hindered rotation around a single bond, a common feature in ortho-substituted biphenyls. The synthesis of these ligands is a cornerstone of modern organometallic chemistry. nih.gov
A general synthetic pathway involves several key steps:
Diazotization and Iodination: The amine group (-NH₂) is converted to a diazonium salt, which is then substituted with an iodine atom.
Phosphinylation: The resulting aryl iodide is treated with a phosphinating agent, such as chlorodicyclohexylphosphine (B95532) (ClPCy₂), often via a lithiation step, to introduce the phosphine group. researchgate.net
Deprotection and Modification: The benzyloxy group (-OBn) can be cleaved using methods like catalytic hydrogenation to reveal a hydroxyl group (-OH). This hydroxyl group can then be used for further modifications, such as forming ethers or esters, or it can participate directly in coordinating a metal center. chemrxiv.org
This modular synthesis allows for the creation of a library of ligands with varied steric and electronic properties by changing the phosphine substituents or modifying the other phenyl ring, leading to ligands like the Buchwald-type phosphines or P,N-biphenyl derivatives. nih.govresearchgate.net
Ligands derived from this compound are employed in a variety of metal-catalyzed enantioselective reactions. The chiral environment created by the ligand around the metal center forces the reaction to proceed along a pathway that favors the formation of one enantiomer over the other. nih.gov
A prime example is the asymmetric hydrogenation of unsaturated compounds, a critical industrial process. Chiral diphosphine ligands synthesized from biphenyl precursors have demonstrated high efficacy in the hydrogenation of substrates like β-ketoesters and β-(acylamino)acrylates, achieving excellent enantioselectivities. nih.gov Similarly, chiral phosphoric acids derived from biaryl scaffolds are powerful catalysts for a range of transformations, including cycloadditions. chemrxiv.orgorganic-chemistry.org
The performance of these catalyst systems is often exceptional, as illustrated in the table below, which summarizes results from various enantioselective reactions using catalysts based on chiral biphenyl backbones.
| Reaction Type | Substrate Type | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | β-Ketoesters | Rh-Biphenyl Diphosphine | High | >99% | nih.gov |
| Asymmetric Hydrogenation | β-(Acylamino)acrylates | Rh-Biphenyl Diphosphine | High | >99% | nih.gov |
| Asymmetric [4+3] Cycloaddition | o-Quinonemethides | Chiral Phosphoric Acid | High | 93% | chemrxiv.org |
| Asymmetric C–H Arylation | Biaryl Synthesis | Pd-CB-Phos | Good-Excellent | High | researchgate.net |
| Asymmetric Bromolactonization | Unsaturated Carboxylic Acids | Bifunctional BINOL-derived Amidine | Up to 96% | Up to 98% | nih.gov |
Integration into Novel Synthetic Methodologies and Reaction Development
The development of new synthetic methods is a driving force in organic chemistry, enabling the construction of previously inaccessible molecules and improving the efficiency of existing routes. purdue.edu this compound and its derivatives are integrated into such novel methodologies, primarily through the development of new catalytic systems.
The creation of bifunctional catalysts, where two distinct catalytic sites operate in concert, is a sophisticated strategy for achieving high selectivity. nih.gov Ligands derived from this precursor can be designed to include both a metal-binding phosphine and a hydrogen-bond-donating phenol, or a basic amine site. Such bifunctional phosphine-carboxylate ligands have been successfully applied in challenging palladium-catalyzed enantioselective C-H arylation reactions. researchgate.net This represents a significant advance, as C-H activation is a major goal in modern synthesis, offering a more atom-economical way to form carbon-carbon bonds. The development of these specialized catalysts, which rely on precursors like this compound, thus fuels the expansion of the synthetic chemist's toolkit. sioc-journal.cn
Mechanistic and Theoretical Investigations of 2 Benzyloxy Biphenyl 2 Ylamine Reactivity
Elucidation of Reaction Mechanisms for Key Synthetic Transformations
The synthetic utility of 2'-Benzyloxy-biphenyl-2-ylamine is often realized through palladium-catalyzed cross-coupling reactions. Understanding the detailed mechanistic pathways of these transformations is crucial for optimizing reaction conditions and expanding their scope.
Palladium-catalyzed reactions are central to modern organic synthesis and typically proceed through a catalytic cycle involving several key steps. wildlife-biodiversity.com The generally accepted mechanism for these cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition: This is often the initial step of the catalytic cycle, where a low-valent palladium species, typically Pd(0), reacts with an aryl halide or triflate. libretexts.orgnih.gov This process involves the cleavage of the carbon-halogen bond and the formation of a new palladium-carbon bond, resulting in a Pd(II) intermediate. libretexts.orgnih.gov The oxidation state of the palladium center increases by two. libretexts.org The rate of oxidative addition can be influenced by the nature of the halide, with aryl iodides generally reacting faster than aryl bromides or chlorides. illinois.edu For electron-rich aryl iodides, the oxidative addition can be a rapid process. ox.ac.uk
Transmetalation: Following oxidative addition, the transmetalation step occurs. In this process, an organometallic reagent transfers its organic group to the palladium(II) complex. uwa.edu.au The specific mechanism of transmetalation can vary depending on the organometallic reagent used. nih.gov For instance, in Suzuki-Miyaura coupling reactions, which utilize organoboron compounds, the transmetalation is believed to proceed through the reaction of a palladium hydroxo complex with a boronic acid under basic conditions. illinois.edu
Reductive Elimination: This is the final step in the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired carbon-carbon or carbon-heteroatom bond. libretexts.orglakeheadu.ca This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. lakeheadu.ca Reductive elimination is often facilitated by bulky, electron-rich ligands that promote the formation of a three-coordinate intermediate, which is more prone to elimination.
The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction is illustrated below:

A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
The efficiency and selectivity of palladium-catalyzed reactions involving biphenylamine derivatives are profoundly influenced by the choice of ligands and additives. wildlife-biodiversity.comwpi.edu
Additives: Additives can significantly enhance the performance of catalytic systems. wpi.edu For instance, the addition of acids or silver salts has been shown to improve the yield of certain amination reactions. wpi.edu Bases are a crucial component in many cross-coupling reactions, as they are often required to deprotonate the amine substrate or to facilitate the transmetalation step. uwindsor.ca The choice of base can influence the reaction outcome, and weak bases are sometimes employed in specific applications. illinois.edu In some cases, additives can also act as activators for the transmetalation step. nih.gov
The following table summarizes the effects of different ligands and additives on palladium-catalyzed reactions:
| Component | Effect on Catalytic Cycle | Examples |
| Ligands | Stabilize catalyst, influence reactivity and selectivity, accelerate reductive elimination, facilitate oxidative addition. wpi.eduuwindsor.ca | Biarylphosphines (XPhos, SPhos), dppf, BINAP. researchgate.netnih.gov |
| Additives | Enhance yield, facilitate deprotonation of substrates, act as activators for transmetalation. nih.govwpi.edu | AcOH, AgOAc, KOtBu, CsF. wpi.edunih.govcore.ac.uk |
Computational Chemistry Studies: Density Functional Theory (DFT) Applications
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the reactivity of molecules like this compound. researchgate.net DFT allows for the detailed examination of molecular properties and reaction pathways that may be difficult to study experimentally.
The conformational flexibility of biphenyl (B1667301) derivatives plays a significant role in their chemical and physical properties. nih.gov DFT calculations can be used to perform conformational analyses to identify the most stable conformers and to understand the energetic barriers between them. mdpi.comnih.gov For biphenylamines, the torsional angle between the two aromatic rings is a key conformational parameter. researchgate.net In the case of this compound, the presence of the bulky benzyloxy group can influence the preferred conformation and may have stereochemical implications in its reactions. DFT studies can predict the preferred conformations and provide insights into how these conformations might interact with other molecules or catalysts. nih.gov
DFT calculations provide valuable information about the electronic structure of molecules, which is directly related to their reactivity. nih.gov By analyzing parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, it is possible to predict the reactivity profile of this compound. nih.govnih.gov For example, the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack. nih.gov This information is crucial for understanding and predicting the regioselectivity of its reactions.
The table below presents key electronic properties that can be determined using DFT and their implications for reactivity:
| Electronic Property | Description | Implication for Reactivity |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. nih.gov | The HOMO-LUMO gap can indicate the chemical reactivity and kinetic stability of the molecule. nih.gov |
| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. nih.gov | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov |
| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Provides insight into the polarity of bonds and the reactivity of specific atoms. |
Advanced Spectroscopic Characterization Techniques for Mechanistic Insights
Spectroscopic methods are powerful tools for elucidating reaction mechanisms by providing information about the structure of reactants, products, and transient intermediates. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation in organic chemistry. researchgate.net It can be used to monitor the progress of a reaction, identify intermediates, and determine the stereochemistry of products. In the context of mechanistic studies of this compound, in-situ NMR experiments can provide real-time information about the species present in the reaction mixture. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of compounds and can provide structural information through fragmentation analysis. researchgate.net Techniques like electrospray ionization (ESI-MS) are particularly useful for identifying and characterizing charged intermediates in catalytic cycles. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. nist.gov It can be used to follow the disappearance of starting materials and the appearance of products by monitoring characteristic vibrational frequencies. researchgate.net
Electron Energy-Loss Spectroscopy (EELS): EELS, often coupled with transmission electron microscopy (TEM), can provide quantitative chemical information at a high spatial resolution, which can be valuable for studying heterogeneous catalytic systems. arxiv.org
The following table summarizes the application of various spectroscopic techniques in mechanistic studies:
| Spectroscopic Technique | Information Provided | Application in Mechanistic Studies |
| NMR Spectroscopy | Structural elucidation, reaction monitoring, identification of intermediates. researchgate.netresearchgate.net | Real-time analysis of reacting systems, characterization of catalyst resting states. |
| Mass Spectrometry | Molecular weight determination, fragmentation patterns. researchgate.net | Identification of catalytic intermediates and products. |
| IR Spectroscopy | Identification of functional groups. researchgate.netnist.gov | Monitoring the progress of reactions by observing changes in vibrational bands. |
| EELS | Quantitative chemical information at high spatial resolution. arxiv.org | Characterization of heterogeneous catalysts and their interaction with substrates. |
Future Research Directions and Emerging Challenges
Development of Sustainable and Environmentally Benign Synthetic Routes
A primary challenge in modern synthetic chemistry is the development of processes that are both efficient and environmentally responsible. For precursors like 2'-Benzyloxy-biphenyl-2-ylamine and the subsequent ligands derived from it, future research is focused on minimizing waste, avoiding hazardous reagents, and utilizing greener solvents.
One promising avenue is the adoption of aqueous micellar catalysis for the Buchwald-Hartwig amination, a core reaction for synthesizing derivatives. Research has demonstrated that using water as a solvent, in combination with surfactants to form micelles, can create an effective "pseudo-organic" medium for cross-coupling reactions. rsc.org This approach not only reduces the reliance on volatile organic compounds (VOCs) but can also proceed at milder temperatures (30 to 50°C), further decreasing the energy footprint of the synthesis. rsc.org An improved one-pot procedure for related functionalized biphenyl-based phosphine (B1218219) ligands has been developed that is less expensive and time-consuming, using starting materials that are relatively inexpensive. mit.edu
Key goals for future research in this area include:
Water-Based Syntheses: Expanding the scope of "on-water" protocols for the synthesis of not just the final ligands, but also the this compound precursor itself. organic-chemistry.org
Catalyst Recyclability: Designing catalytic systems where the precious metal (e.g., palladium) and the ligand can be recovered and reused, significantly improving the process's E-factor (Environmental Factor). rsc.orgorganic-chemistry.org
Alternative Energy Sources: Investigating the use of microwave or photochemical methods to drive the synthetic steps, potentially reducing reaction times and energy consumption compared to conventional heating.
The following table summarizes key strategies and their potential environmental benefits for the synthesis of biphenyl (B1667301) amine derivatives.
| Synthesis Strategy | Key Features | Potential Environmental Impact |
| Aqueous Micellar Catalysis | Use of water as bulk solvent with surfactants (e.g., TPGS-750-M) rsc.org | Reduction of VOCs, lower energy consumption due to milder reaction conditions. |
| One-Pot Procedures | Combining multiple reaction steps without isolating intermediates mit.edu | Reduced solvent waste, increased time and resource efficiency. |
| Recyclable Catalysts | Heterogenization of catalysts or use of phase-separable systems organic-chemistry.org | Decreased heavy metal waste, lower overall process cost. |
| Benign Starting Materials | Sourcing precursors from renewable feedstocks or less hazardous materials. | Improved safety profile, reduced environmental persistence of byproducts. |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
While this compound is primarily a precursor for phosphine ligands used in cross-coupling, its structural backbone presents opportunities for novel chemical transformations. Recent studies have begun to explore the unique reactivity of related biphenyl-amine derivatives under different reaction conditions, moving beyond traditional palladium catalysis.
A significant breakthrough has been the use of photoredox catalysis to unlock new reaction pathways. For instance, N-benzylidene-[1,1'-biphenyl]-2-amines have been shown to undergo an unprecedented reductive coupling with aliphatic amines to synthesize unsymmetrical 1,2-diamines. researchgate.netd-nb.info This reaction proceeds through a radical-radical cross-coupling mechanism, highlighting a reactivity pattern distinct from the typical two-electron processes seen in Buchwald-Hartwig amination. researchgate.netd-nb.info The presence of the biphenyl moiety was found to be critical for this unique reactivity. researchgate.netd-nb.info
Future research in this domain will likely focus on:
Photoredox and Electrocatalysis: Systematically exploring how the electronic properties of the this compound scaffold can be harnessed in photoredox and electrochemical reactions to forge new types of chemical bonds.
Divergent Synthesis: Designing reaction conditions that allow for the selective synthesis of different products from the same starting material, as demonstrated by the choice-driven formation of either symmetrical or unsymmetrical diamines from a biphenyl imine derivative. researchgate.netd-nb.info
C-H Functionalization: Using the biphenyl framework as a directing group to enable regioselective C-H activation and functionalization on the aromatic rings, providing a more atom-economical route to complex derivatives.
Implementation in Automated Synthesis and Flow Chemistry Platforms
The integration of automation and flow chemistry is revolutionizing pharmaceutical and materials science research by enabling high-throughput screening, rapid optimization, and safer, more scalable production. psu.edubeilstein-journals.org The synthesis and application of ligands derived from this compound are prime candidates for this technological shift.
Automated synthesis platforms can be used to rapidly generate libraries of ligands by varying the substituents on the biphenyl backbone or the phosphine group. psu.edu This allows for the high-throughput screening of ligand performance in various catalytic reactions, accelerating the discovery of optimal catalysts for specific transformations. rsc.org
Flow chemistry, where reagents are continuously pumped through a reactor, offers several advantages for reactions involving these ligands:
Enhanced Safety: Potentially hazardous or unstable intermediates can be generated and consumed in situ within the confined volume of the reactor. beilstein-journals.org
Precise Control: Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, often leading to improved yields and selectivity.
Scalability: Scaling up a reaction from the lab to production is often more straightforward in a flow system compared to traditional batch processes. beilstein-journals.org
The table below outlines potential applications of these technologies.
| Technology | Application to this compound Derivatives | Key Advantages |
| Automated Synthesis | Rapid generation of ligand libraries for high-throughput screening. psu.edu | Accelerated discovery of optimal ligands; efficient mapping of structure-activity relationships. |
| Flow Chemistry | Continuous manufacturing of ligands or their precursors. beilstein-journals.org | Improved safety, precise process control, easier scalability, potential for in-line reaction monitoring. |
| Integrated Platforms | Combining automated synthesis with flow reactors for catalyst optimization and reaction development. | Seamless workflow from ligand synthesis to process optimization; data-rich experimentation. beilstein-journals.org |
Rational Design of Next-Generation Ligand Systems for Enhanced Catalysis
The success of the Buchwald-Hartwig amination has been driven by the continuous evolution of phosphine ligands. researchgate.net The this compound scaffold provides a versatile platform for the rational design of next-generation ligands with enhanced catalytic activity, stability, and substrate scope. The key is to understand the structure-reactivity relationships (SRRs) that govern catalytic performance. nih.gov
Future design strategies will focus on fine-tuning both steric and electronic properties:
Steric Hindrance: Introducing bulkier substituents on the biphenyl rings or the phosphorus atom can promote the formation of highly reactive, monoligated palladium(0) species, which is often crucial for efficient catalysis. nih.gov
Electronic Tuning: Modifying the electronic properties of the ligand by adding electron-donating or electron-withdrawing groups can influence the rates of oxidative addition and reductive elimination in the catalytic cycle. researchgate.net
Scaffold Rigidity and Flexibility: The biphenyl backbone provides a balance of rigidity and torsional flexibility. Future designs may seek to control this "biaryl dihedral angle" to optimize the geometry of the catalyst's active site for specific substrates.
The development of hybrid ligands, which combine the features of a phosphine with another coordinating group like an N-heterocyclic carbene (NHC), represents another promising frontier. researchgate.net
Predictive Synthesis through Advanced Computational Modeling
Computational chemistry is becoming an indispensable tool for understanding and predicting catalytic processes. rsc.org For complex systems involving ligands derived from this compound, computational modeling can provide insights that are difficult to obtain through experimentation alone.
Key applications of computational modeling in this context include:
Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to map out the entire catalytic cycle, identify rate-determining steps, and characterize transition states.
Rationalizing Reactivity: Modeling how changes in the ligand structure (e.g., steric bulk, electronic properties) affect the stability of intermediates and the energy barriers of key steps, thereby explaining observed structure-reactivity relationships. nih.gov
Virtual Screening: Computationally screening virtual libraries of potential ligands to predict their performance before committing to their synthesis, saving significant time and resources.
Data-Driven Metamodeling: Analyzing large datasets of published reactions to build machine learning models that can predict reaction outcomes and recommend optimal conditions, including the best ligand for a given substrate pair. rsc.org
The synergy between computational prediction and experimental validation is expected to accelerate the development of new catalysts and synthetic methods based on the this compound framework. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
